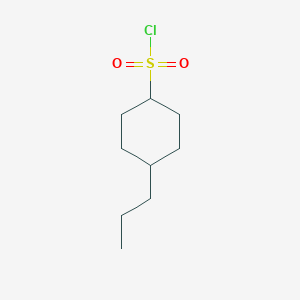

4-Propylcyclohexane-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17ClO2S |

|---|---|

Molecular Weight |

224.75 g/mol |

IUPAC Name |

4-propylcyclohexane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H17ClO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h8-9H,2-7H2,1H3 |

InChI Key |

AUYBBDZCZWQFAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Propylcyclohexane 1 Sulfonyl Chloride and Analogous Structures

The synthesis of alkanesulfonyl chlorides, including structures analogous to 4-propylcyclohexane-1-sulfonyl chloride, is crucial for their application as intermediates in medicinal and synthetic chemistry. Modern methodologies have focused on developing efficient, safe, and environmentally benign oxidative chlorination strategies. These approaches often begin with readily available sulfur-containing precursors and employ various oxidizing and chlorinating agents to achieve the desired transformation.

Oxidative Chlorination Strategies for Sulfonyl Chloride Formation

Oxidative chlorination represents a primary route for the formation of sulfonyl chlorides. This strategy involves the oxidation of a sulfur-containing starting material in the presence of a chlorine source. The specific reagents and conditions can be tailored to accommodate different substrates and achieve high yields and purity.

Direct halogenation methods transform organosulfur compounds, such as thiols, disulfides, and thioacetates, into the corresponding sulfonyl chlorides in a single step through oxidative chlorination. A variety of reagents have been developed to facilitate this conversion under mild conditions, offering alternatives to harsher traditional methods.

One effective system utilizes hydrogen peroxide as the oxidant in combination with a catalyst or activating agent. For instance, hydrogen peroxide in the presence of zirconium tetrachloride is a highly efficient reagent for the direct oxidative conversion of both thiols and disulfides into sulfonyl chlorides with high purity. researchgate.netorganic-chemistry.org This method is characterized by excellent yields, very short reaction times, and mild reaction conditions. researchgate.netorganic-chemistry.org Similarly, the combination of hydrogen peroxide and thionyl chloride (SOCl₂) is a highly reactive system for the oxidative chlorination of thiol derivatives, producing sulfonyl chlorides rapidly and in high yields. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Other notable reagents include N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA), which have been found to be mild and efficient for the direct oxidative conversion of sulfur compounds to arenesulfonyl chlorides. researchgate.net A smooth oxidation of various thiol derivatives can be achieved using a combination of NCS and dilute hydrochloric acid, affording the corresponding sulfonyl chlorides in good yields. organic-chemistry.org Furthermore, a mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) provides a mild and efficient reagent system for the direct oxidative chlorination of thiols and disulfides, yielding sulfonyl chlorides in excellent yields. organic-chemistry.org

| Reagent System | Substrate | Key Advantages | Reference |

|---|---|---|---|

| H₂O₂ / ZrCl₄ | Thiols, Disulfides | Excellent yields, very short reaction times, mild conditions. | researchgate.netorganic-chemistry.org |

| H₂O₂ / SOCl₂ | Thiols | Highly reactive, excellent yields, rapid reactions. | organic-chemistry.orgorganic-chemistry.org |

| NCS / Dilute HCl | Thiols | Smooth oxidation, good yields. | organic-chemistry.org |

| Nitrate Salt / TMSCl | Thiols, Disulfides | Mild, efficient, highly selective, clean reactions. | organic-chemistry.org |

| TCCA | Thiols, Disulfides | Mild, efficient, good-to-excellent yields. | researchgate.net |

The use of aqueous chlorine is one of the most well-established methods for the oxidative chlorination of sulfur-containing compounds to produce sulfonyl chlorides. researchgate.net This method involves bubbling chlorine gas directly into an aqueous solution of the precursor, such as a thiol or disulfide. researchgate.netorgsyn.org For example, substituted thiophenols or aryl disulfides can be oxidized by a chlorine-water system to yield the corresponding sulfonyl chloride. orgsyn.org

A specific application of this method is the preparation of 2-chloropyridine-3-sulfonyl chloride from 3,3′-dithiobis(2-chloropyridine). acs.org In this procedure, chlorine gas is bubbled through a solution of the disulfide in hydrochloric acid and water, maintaining a controlled temperature to effect the transformation. acs.org While effective, a significant drawback of this method is the hazard associated with handling highly toxic chlorine gas. researchgate.net

Mediated Oxidative Chlorosulfonation Reactions

Mediated oxidative chlorosulfonation reactions often involve the conversion of starting materials like alkyl halides into intermediates, such as S-alkyl isothiouronium salts, which are then subjected to oxidative chlorination. These multi-step, one-pot procedures can offer advantages in terms of safety, cost, and environmental impact by avoiding hazardous reagents like chlorine gas.

A clean, economical, and environmentally friendly synthesis of alkanesulfonyl chlorides has been developed using bleach (sodium hypochlorite, NaClO) as the oxidant. organic-chemistry.orgthieme-connect.deorganic-chemistry.org This procedure begins with the formation of S-alkyl isothiouronium salts by reacting readily accessible alkyl halides or mesylates with inexpensive thiourea (B124793). organic-chemistry.orgthieme-connect.com These salts are then treated with bleach and an acid under controlled temperature conditions. organic-chemistry.org

This method is considered worker-friendly and uses readily accessible reagents. thieme-connect.deorganic-chemistry.org A key advantage is the simple purification process, which typically does not require chromatography and affords high yields of the desired sulfonyl chloride, often up to 99%. thieme-connect.deorganic-chemistry.org The process is versatile, enabling the synthesis of a diverse range of sulfonyl chlorides, and has been shown to be scalable. organic-chemistry.org The mechanism is believed to proceed through chlorinium ion oxidation. organic-chemistry.org

| Starting Material (Alkyl Halide) | Product | Yield | Reference |

|---|---|---|---|

| p-Chlorobenzyl chloride | p-Chlorophenylmethanesulfonyl chloride | 96% (on a large scale) | organic-chemistry.org |

| Various Alkyl Halides/Mesylates | Diverse Alkanesulfonyl Chlorides | Up to 99% | thieme-connect.de |

A modern and efficient method for synthesizing diverse alkyl sulfonyl chlorides involves the use of N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) as the mediating reagent. researchgate.netresearchgate.net Similar to the bleach-mediated method, this approach utilizes S-alkyl isothiouronium salts, which are formed from alkyl chlorides and thiourea, as the key intermediates. researchgate.netresearchgate.net

The NCBSI-mediated oxidative chlorosulfonation proceeds under mild reaction conditions to provide structurally diverse alkyl sulfonyl chlorides in moderate to excellent yields, reaching up to 98%. researchgate.netresearchgate.net NCBSI has been identified as a particularly reactive N-chloro reagent, and improved, safer methods for its preparation have been developed. researchgate.netchemicalbook.com A notable feature of this process is that the precursor to the reagent, N-(phenylsulfonyl)benzenesulfonamide, can be recovered and recycled to synthesize more NCBSI, adding to the method's sustainability. researchgate.net The broad substrate scope and mild conditions make this an attractive modern technique for the synthesis of alkylsulfonyl chlorides. researchgate.net

N-Chlorosuccinimide (NCS) Chlorosulfonation Routes

The synthesis of alkanesulfonyl chlorides, including this compound, can be achieved through oxidative chlorosulfonation routes employing N-Chlorosuccinimide (NCS). organic-chemistry.org This method typically avoids the direct use of hazardous chlorine gas and proceeds via the oxidation of sulfur-containing precursors. researchgate.net A prominent strategy involves the use of S-alkylisothiourea salts, which are readily prepared from the corresponding alkyl halides (e.g., 1-halo-4-propylcyclohexane) and thiourea. organic-chemistry.orgorganic-chemistry.org

The reaction mechanism involves the NCS-mediated oxidative chlorosulfonation of the S-alkylisothiourea salt. This process is generally carried out in an aqueous medium. The water-soluble byproduct, succinimide (B58015), can be conveniently separated from the product. organic-chemistry.orgorganic-chemistry.org An advantage of this route is the potential to regenerate NCS from the succinimide byproduct using sodium hypochlorite, making it a more economical and environmentally conscious approach for larger-scale syntheses. organic-chemistry.orgorganic-chemistry.org

Alternatively, thiols can serve as the sulfur-containing precursor. The oxidation of a thiol, such as 4-propylcyclohexane-1-thiol, with a combination of NCS and dilute hydrochloric acid can afford the corresponding sulfonyl chloride in good yields. organic-chemistry.org This method represents a direct conversion of the thiol functional group to the sulfonyl chloride. organic-chemistry.org

| Precursor Type | Key Reagents | Typical Conditions | Notable Byproduct | Ref. |

| S-Alkylisothiourea Salt | N-Chlorosuccinimide (NCS) | Aqueous media | Succinimide | organic-chemistry.org, organic-chemistry.org |

| Thiol | N-Chlorosuccinimide (NCS), Hydrochloric Acid (dilute) | Aqueous/Organic Solvent | Succinimide | organic-chemistry.org |

| Thiol | N-Chlorosuccinimide (NCS), Tetrabutylammonium chloride | Aqueous environment | Succinimide | organic-chemistry.org |

Alternative Chlorosulfonation Pathways

Reaction of Precursors with Chlorosulfonic Acid

Chlorosulfonic acid is a powerful reagent for introducing a chlorosulfonyl group onto organic substrates, particularly aromatic compounds. pageplace.de However, its reaction with saturated aliphatic hydrocarbons like 4-propylcyclohexane presents significant challenges. Alkanes are generally less nucleophilic than aromatic compounds and are susceptible to oxidation by strong sulfonating agents, which can lead to complex product mixtures and low yields of the desired alkanesulfonic acids. globalspec.com

Direct chlorosulfonation of an unactivated secondary carbon on the cyclohexane (B81311) ring is generally not a practical synthetic route. globalspec.com The reaction may show some preference for the tertiary carbon atom at the 1-position of the 4-propylcyclohexane ring, as the order of ease for replacing a hydrogen atom follows tertiary > secondary > primary. globalspec.com Nevertheless, the reaction would likely suffer from a lack of selectivity and the formation of side products. pageplace.de A more viable approach involves using a precursor where the cyclohexane ring is activated, although this is less common for purely aliphatic systems compared to aromatic ones. For instance, the reaction of aromatic compounds like acetanilide (B955) with chlorosulfonic acid is a well-established procedure for producing sulfonyl chlorides. orgsyn.org

Thionyl Chloride-Assisted Transformations

Thionyl chloride (SOCl₂) is a versatile reagent in the synthesis of sulfonyl chlorides, primarily utilized in two distinct ways. wikipedia.orgmasterorganicchemistry.com

The most common application is the conversion of pre-existing sulfonic acids into their corresponding sulfonyl chlorides. wikipedia.orgresearchgate.net Should 4-propylcyclohexane-1-sulfonic acid be prepared via an alternative method (e.g., oxidation of the corresponding thiol), its subsequent treatment with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), would efficiently yield this compound. reddit.com This is a standard and high-yielding transformation. researchgate.net

A second, more direct approach involves the simultaneous reaction of a precursor with a sulfonating agent and thionyl chloride. google.com Patented processes for aromatic compounds describe reacting the substrate with chlorosulfonic acid in the presence of an excess of thionyl chloride. google.comgoogle.com In this scenario, thionyl chloride serves to convert the initially formed sulfonic acid in situ to the sulfonyl chloride, driving the reaction to completion. google.com While primarily developed for aromatic substrates, this methodology could conceptually be adapted for aliphatic precursors, though its efficiency and selectivity would need to be empirically determined.

Additionally, a combination of hydrogen peroxide and thionyl chloride has been reported as a highly reactive system for the direct oxidative chlorination of thiols to sulfonyl chlorides. organic-chemistry.org

| Transformation | Precursor | Reagents | Purpose of SOCl₂ | Ref. |

| Chlorination | Sulfonic Acid | SOCl₂, cat. DMF | Converts -SO₃H to -SO₂Cl | wikipedia.org, reddit.com |

| One-Pot Chlorosulfonation | Aromatic Compound | Chlorosulfonic Acid, SOCl₂ | In situ conversion of sulfonic acid | google.com, google.com |

| Oxidative Chlorination | Thiol/Disulfide | H₂O₂, SOCl₂ | Oxidizing and chlorinating agent | organic-chemistry.org |

Sandmeyer-Type Synthesis for Aryl-Analogous Sulfonyl Chlorides (Conceptual Extension)

As a conceptual extension, the synthesis of aryl sulfonyl chlorides analogous to the target compound, such as 4-propylbenzene-1-sulfonyl chloride, is effectively achieved via the Sandmeyer reaction. wikipedia.org This reaction provides a pathway to convert an aromatic amino group into a sulfonyl chloride group via a diazonium salt intermediate. masterorganicchemistry.com The process is an example of a radical-nucleophilic aromatic substitution. wikipedia.org

The synthesis begins with the diazotization of an appropriate arylamine, for example, 4-propylaniline. The amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form a relatively unstable aryldiazonium salt. masterorganicchemistry.com

In the subsequent step, a modification introduced by Meerwein is commonly employed, where the aqueous solution of the diazonium salt is added to a solution of sulfur dioxide (SO₂) in a solvent like acetic acid, in the presence of a copper(I) or copper(II) salt catalyst, such as copper(I) chloride (CuCl). acs.orgacs.orgyoutube.com The copper(I) salt facilitates a single-electron transfer, initiating the formation of an aryl radical with the loss of nitrogen gas. wikipedia.orgnih.gov This aryl radical then reacts with sulfur dioxide to form a sulfonyl radical, which is subsequently trapped by a chlorine atom to yield the final aryl sulfonyl chloride. acs.orgnih.gov

Modern variations of this procedure often replace gaseous sulfur dioxide with more convenient and stable solid surrogates, such as 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO), for improved safety and operational simplicity. acs.org

Stereocontrolled Synthesis of the Propylcyclohexane (B167486) Moiety

Preparation of Stereodefined Propylcyclohexane Precursors

The stereochemistry of the 4-propylcyclohexane ring is a critical aspect of its synthesis, as substituents at the 1- and 4-positions can exist as either cis or trans geometric isomers. pressbooks.pub In the more stable chair conformation of the cyclohexane ring, substituents preferentially occupy the equatorial position to minimize steric strain. libretexts.org For a 1,4-disubstituted cyclohexane, the trans isomer allows both substituents to be in the more stable equatorial positions, whereas the cis isomer forces one substituent into an axial position and one into an equatorial position. libretexts.org Therefore, the trans isomer is generally the thermodynamically more stable product.

The preparation of stereodefined precursors for this compound hinges on controlling this cis/trans relationship. A common strategy involves the stereoselective reduction of a 4-propylcyclohexanone (B1345700) precursor.

Reduction of 4-Propylcyclohexanone: The reduction of the ketone can be controlled to favor either the cis or trans alcohol. Reduction with sterically small hydride reagents (e.g., NaBH₄) often leads to axial attack, yielding the equatorial alcohol (trans-4-propylcyclohexanol) as the major product. Conversely, using bulky reducing agents (e.g., L-Selectride®) favors equatorial attack, resulting in the formation of the axial alcohol (cis-4-propylcyclohexanol).

Once the stereodefined 4-propylcyclohexanol (B1272916) is obtained, the hydroxyl group can be converted into a suitable leaving group (e.g., tosylate or mesylate) and subsequently displaced by a sulfur nucleophile (e.g., from thiourea or a sulfide) in an Sₙ2 reaction, which proceeds with inversion of configuration. This allows for the controlled installation of the sulfur moiety that will later be converted to the sulfonyl chloride group, thereby producing a stereodefined 4-propylcyclohexane precursor. More advanced methods, such as cascade or domino reactions on acyclic precursors, can also be employed to construct highly substituted cyclohexane rings with a high degree of diastereoselectivity. nih.gov

Regioselective Functionalization for Sulfonyl Chloride Introduction

The introduction of a sulfonyl chloride moiety onto a substituted cycloalkane framework, such as in the synthesis of this compound, presents a significant challenge in regiocontrol. Unlike aromatic systems where electronic effects of substituents strongly direct incoming electrophiles to specific positions (ortho, meta, or para), the saturated nature of the cyclohexane ring means that functionalization is governed by different principles, primarily the mechanism of the reaction and the relative stability of intermediates.

Direct sulfochlorination of alkanes and cycloalkanes is typically accomplished through a free-radical pathway. The most common industrial and laboratory method involves the reaction of the hydrocarbon with a mixture of sulfur dioxide (SO₂) and chlorine (Cl₂) under the influence of ultraviolet (UV) light or a chemical initiator. This process, known as the Reed reaction, proceeds via a free-radical chain mechanism.

The key steps influencing the final position of the sulfonyl chloride group are:

Initiation: Photochemical cleavage of chlorine molecules to form chlorine radicals (Cl•).

Propagation:

A chlorine radical abstracts a hydrogen atom from the cyclohexane ring to form hydrogen chloride (HCl) and a cyclohexyl radical. This is the rate-determining and regioselectivity-determining step.

The cyclohexyl radical reacts with sulfur dioxide to form a cyclohexanesulfonyl radical (-SO₂•).

This sulfonyl radical then abstracts a chlorine atom from another Cl₂ molecule to form the final product, 4-propylcyclohexane-sulfonyl chloride, and a new chlorine radical to continue the chain.

In the case of 4-propylcyclohexane, the hydrogen abstraction can occur at several different secondary carbon atoms on the ring (C-1, C-2, C-3). The stability of the resulting secondary free radicals at these positions is very similar, which leads to a general lack of high regioselectivity. Consequently, the reaction typically yields a complex mixture of isomeric products, including this compound, 4-propylcyclohexane-2-sulfonyl chloride, and 4-propylcyclohexane-3-sulfonyl chloride.

The distribution of these isomers is primarily dictated by statistical factors and the slight differences in the activation energies for the abstraction of different hydrogen atoms. The propyl group may exert a minor steric influence, potentially disfavoring abstraction at the adjacent C-3 position to a small degree, but this effect is generally not sufficient to afford a single product in high yield.

Furthermore, the introduction of the sulfonyl chloride group creates a new stereocenter. Starting with a mixture of cis- and trans-4-propylcyclohexane, the reaction will produce a complex mixture of diastereomers for each constitutional isomer, further complicating the purification process.

To illustrate the challenge in achieving regioselectivity in such reactions, the table below presents findings from a study on the free-radical chlorination of a similar substrate, methylcyclohexane (B89554). While not a sulfochlorination, the hydrogen abstraction step by a chlorine radical is analogous and demonstrates the typical product distribution.

| Position of Substitution | Product | Relative Reactivity per H Atom | Statistical Product Distribution (%) |

|---|---|---|---|

| 1 | 1-Chloro-1-methylcyclohexane | 4.6 | 20 |

| 2 (ortho) | 1-Chloro-2-methylcyclohexane | 3.0 | 26 |

| 3 (meta) | 1-Chloro-3-methylcyclohexane | 3.0 | 26 |

| 4 (para) | 1-Chloro-4-methylcyclohexane | 3.0 | 13 |

| Methyl Group | (Chloromethyl)cyclohexane | 1.0 | 15 |

Data presented is for the photochlorination of methylcyclohexane at 25°C and serves as an illustrative example of the typical lack of high regioselectivity in free-radical functionalization of substituted cycloalkanes.

Given these challenges, achieving a regioselective synthesis of this compound would likely necessitate a more sophisticated, multi-step synthetic strategy. Such an approach would involve starting with a pre-functionalized cyclohexane derivative where a directing group allows for the specific introduction of a sulfur-containing functional group (e.g., a thiol or sulfonic acid) at the C-1 position. This precursor would then be converted to the desired sulfonyl chloride in a subsequent step, thereby circumventing the non-selective nature of direct free-radical sulfochlorination.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Propylcyclohexane 1 Sulfonyl Chloride

The reactivity of 4-propylcyclohexane-1-sulfonyl chloride is primarily characterized by nucleophilic substitution reactions at the electron-deficient sulfur atom of the sulfonyl chloride group. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic, making it susceptible to attack by a variety of nucleophiles. This section elucidates the mechanistic pathways and details of these fundamental reactions.

Formation of Sulfonate Esters (Sulfonylation of Alcohols)

General Reaction: R-OH + 4-Propylcyclohexyl-SO₂Cl → R-O-SO₂-4-Propylcyclohexyl + HCl

The sulfonylation of alcohols with sulfonyl chlorides, including this compound, generally proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center. nih.govmdpi.com The alcohol, acting as the nucleophile, attacks the electrophilic sulfur atom, leading to a transition state where the alcohol's oxygen is forming a bond with sulfur while the sulfur-chlorine bond is breaking. youtube.com

The reaction rate is influenced by the steric hindrance around the hydroxyl group of the alcohol. Primary alcohols react the fastest, followed by secondary alcohols, while tertiary alcohols react very slowly due to steric congestion. This is illustrated in the hypothetical data below.

Table 1: Hypothetical Relative Rates of Sulfonylation with this compound

| Alcohol Substrate | Type | Relative Rate |

|---|---|---|

| Methanol | Primary | 1.00 |

| Ethanol | Primary | 0.95 |

| Isopropanol | Secondary | 0.15 |

Thermodynamically, the reaction is favorable as it results in the formation of a stable sulfonate ester and hydrogen chloride. The formation of the strong S-O bond is a significant driving force for the reaction.

A crucial aspect of the sulfonylation reaction is the inclusion of a non-nucleophilic base, typically a tertiary amine such as pyridine (B92270) or triethylamine. youtube.comucl.ac.uk This base serves two primary functions. First, it neutralizes the hydrogen chloride (HCl) produced during the reaction. youtube.com The removal of HCl is essential as its accumulation can protonate the starting alcohol, reducing its nucleophilicity, or lead to unwanted side reactions.

Second, the base can act as a catalyst. In some cases, the tertiary amine may react with the sulfonyl chloride to form a highly reactive sulfonylammonium intermediate. This intermediate is then more readily attacked by the alcohol nucleophile.

The efficiency of the reaction is highly dependent on the presence of an appropriate base to drive the equilibrium towards the products by scavenging the HCl byproduct.

Reaction with Hydrazine (B178648) to Yield Sulfonyl Hydrazides

The reaction of this compound with hydrazine (H₂NNH₂) is a standard method for the synthesis of the corresponding sulfonyl hydrazide, 4-propylcyclohexane-1-sulfonohydrazide. This nucleophilic substitution reaction proceeds at the electrophilic sulfur atom of the sulfonyl chloride. Typically, the reaction is carried out by treating the sulfonyl chloride with hydrazine hydrate (B1144303) in a suitable solvent. researchgate.net The stoichiometry of the reaction is crucial; an excess of hydrazine is often used to ensure complete conversion of the sulfonyl chloride and to neutralize the hydrochloric acid byproduct that is formed. researchgate.net

The general mechanism involves the nucleophilic attack of the nitrogen atom of hydrazine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The resulting intermediate then undergoes deprotonation to yield the stable sulfonyl hydrazide product. Sulfonyl hydrazides are versatile intermediates in organic synthesis. nih.gov The reaction between sulfonyl chlorides and hydrazine is generally efficient, providing good yields of the desired sulfonyl hydrazide. researchgate.netlookchem.com

Table 1: Illustrative Reaction Conditions for the Synthesis of Sulfonyl Hydrazides

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

| This compound | Hydrazine hydrate | Methanol | Room Temperature | 4-Propylcyclohexane-1-sulfonohydrazide |

Reductive Transformations

Conversion to Sulfinates

This compound can be reduced to form the corresponding sulfinate salt, 4-propylcyclohexane-1-sulfinate. A common method for this transformation involves the use of a reducing agent such as magnesium metal. rsc.org This reduction is a key step in the synthesis of various other sulfur-containing compounds, including sulfones. rsc.org The resulting sulfinate salts are typically not isolated but are used in situ for subsequent reactions.

Pathways to Other Reduced Sulfur Species

Further reduction of this compound can lead to other reduced sulfur species. While the direct conversion to thiols from sulfonyl chlorides is less common, multi-step procedures involving the initial reduction to a sulfinate or a related intermediate can be employed. For instance, the sulfinate can be further reduced to the corresponding thiol, 4-propylcyclohexanethiol. The choice of reducing agent and reaction conditions determines the final product.

Carbon-Sulfur Bond Forming Reactions

Synthesis of Sulfones via Organometallic Reagents

The reaction of this compound with organometallic reagents provides a direct route to the formation of sulfones, which are compounds containing a sulfonyl group flanked by two carbon atoms. iomcworld.com This is a significant carbon-sulfur bond-forming reaction. A variety of organometallic reagents can be employed, including organozinc, organoboron, and organotin compounds. scispace.com

Organozinc reagents are particularly effective for the synthesis of sulfones from sulfonyl chlorides. sigmaaldrich.com The reaction of this compound with an organozinc reagent, such as an alkyl or aryl zinc halide, results in the formation of a new carbon-sulfur bond, yielding a sulfone. capes.gov.brnih.gov These reactions are often catalyzed by transition metals like copper or palladium. scispace.com The use of Rieke® Zinc, a highly reactive form of zinc, allows for the direct reaction with a variety of organic halides to form the necessary organozinc reagents, which can tolerate a range of functional groups. sigmaaldrich.com

Table 2: Representative Synthesis of Sulfones using Organozinc Reagents

| Sulfonyl Chloride | Organozinc Reagent | Catalyst | Product |

| This compound | Phenylzinc chloride | Copper(I) salt | 1-Phenylsulfonyl-4-propylcyclohexane |

| This compound | Ethylzinc bromide | Palladium(0) complex | 1-Ethylsulfonyl-4-propylcyclohexane |

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. In the context of this compound, these methods utilize the sulfonyl chloride group not for its sulfur-centered reactivity, but as a leaving group, effectively serving as a synthetic equivalent to an alkyl halide. This approach, known as desulfonylative cross-coupling, allows the 4-propylcyclohexyl moiety to be joined with various organic fragments. nih.govresearchgate.net

The general mechanism for these transformations follows a well-established catalytic cycle involving a palladium(0) species. nobelprize.orgwikipedia.org The cycle typically initiates with the oxidative addition of the sulfonyl chloride to the Pd(0) catalyst. This step can involve cleavage of either the S-Cl bond or the C-S bond. Subsequent extrusion of sulfur dioxide (SO₂) from the palladium complex generates a key organopalladium(II) intermediate. researchgate.net This intermediate then undergoes transmetalation with an organometallic nucleophile (e.g., from a boronic acid in Suzuki coupling or an organostannane in Stille coupling). researchgate.netnobelprize.org The final step is reductive elimination, which forms the new C-C bond, releases the cross-coupled product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

Several named cross-coupling reactions can be adapted for use with alkyl sulfonyl chlorides like this compound. epfl.ch These reactions are distinguished by the nature of the nucleophilic coupling partner.

Suzuki-Miyaura Coupling: Employs an organoboron reagent, such as a boronic acid or ester, as the coupling partner in the presence of a base. researchgate.net

Stille Coupling: Utilizes an organostannane (organotin) compound. This method is notable for its tolerance of a wide variety of functional groups. researchgate.net

Negishi Coupling: Involves an organozinc reagent, which is known for its high reactivity. nobelprize.org

The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions. Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

| Coupling Reaction | Typical Nucleophile (R'-M) | Typical Palladium Catalyst System | Resulting Product (R-R') |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid | Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., RuPhos) | 4-Propyl-1-arylcyclohexane |

| Stille | Aryl/Alkenyl Stannane | Pd₂(dba)₃ with tri-2-furylphosphine, CuBr·Me₂S | 4-Propyl-1-alkenylcyclohexane |

| Negishi | Aryl/Alkyl Zinc Halide | Pd(PPh₃)₄, PdCl₂(dppf) | 1-Alkyl-4-propylcyclohexane |

Formation of Sulfonyl Cyanides

Sulfonyl cyanides are valuable synthetic intermediates that can participate in various chemical transformations, including cycloadditions and additions to unsaturated bonds. orgsyn.org The direct conversion of a sulfonyl chloride to a sulfonyl cyanide is often challenging. A more reliable and commonly employed strategy is a two-step process that proceeds through a sulfinate salt intermediate. orgsyn.org

In the first step, this compound is reduced to its corresponding sulfinate salt. This reduction can be achieved using a mild reducing agent such as sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution. The reaction effectively replaces the chlorine atom with an oxygen anion, yielding sodium 4-propylcyclohexane-1-sulfinate.

Step 1: Reduction to Sulfinate Salt 4-Propylcyclohexane-SO₂Cl + Na₂SO₃ + H₂O → 4-Propylcyclohexane-SO₂Na + NaCl + H₂SO₃

In the second step, the isolated sulfinate salt is treated with a cyanating agent. Cyanogen (B1215507) chloride (ClCN) is a common reagent for this transformation. orgsyn.org The sulfinate anion acts as a nucleophile, displacing the chloride from cyanogen chloride to form the desired 4-propylcyclohexane-1-sulfonyl cyanide and a salt byproduct. This reaction must be conducted with care in a well-ventilated fume hood due to the high toxicity of cyanogen chloride. orgsyn.org

Step 2: Cyanation of Sulfinate Salt 4-Propylcyclohexane-SO₂Na + ClCN → 4-Propylcyclohexane-SO₂CN + NaCl

This two-step sequence provides a controlled and effective route to sulfonyl cyanides from their sulfonyl chloride precursors.

Desulfonylative Reactions and Advanced Coupling

Transition Metal-Catalyzed Desulfonylative Coupling Reactions

Desulfonylative coupling reactions have emerged as a powerful strategy for C-C bond formation, leveraging the sulfonyl group as a versatile leaving group. researchgate.netacs.org In these reactions, a transition metal catalyst facilitates the cleavage of the carbon-sulfur bond of this compound, enabling the 4-propylcyclohexyl group to act as an electrophilic partner in cross-coupling. nih.gov This approach is advantageous because sulfonyl chlorides are often stable, readily accessible, and can exhibit different reactivity profiles compared to traditional organohalides.

While palladium is widely used, other transition metals like nickel have also been successfully employed for desulfonylative transformations. acs.org The key mechanistic step is the activation and subsequent cleavage of the C(sp³)–SO₂ bond. The reaction can proceed through various catalytic cycles depending on the metal and reaction conditions, but often involves an oxidative addition of the C–S or S–Cl bond to the metal center, followed by the extrusion of sulfur dioxide (SO₂). researchgate.netepfl.ch

These methods provide access to a diverse range of molecular architectures by coupling the 4-propylcyclohexyl moiety with various partners.

| Catalyst System | Reaction Type | Coupling Partner | Mechanistic Feature |

|---|---|---|---|

| Pd₂(dba)₃ / P(t-Bu)₃ / CuI | Sonogashira-Hagihara Coupling | Terminal Alkynes | Desulfitative C(sp³)–C(sp) bond formation. epfl.ch |

| {RhCl(C₂H₄)₂}₂ | Heck-type Reaction | Alkenes | Phosphine- and base-free desulfitative arylation/alkylation. epfl.ch |

| NiCl₂(dppp) / Zn | Reductive Cross-Coupling | Aryl Bromides | Selective C(sp²)–SO₂ bond cleavage under nickel catalysis. acs.org |

Photoredox-Catalyzed Radical Reactions (e.g., Cyclopropanation, Annulations)

Visible-light photoredox catalysis offers a mild and powerful method for generating radicals from stable precursors, including alkyl sulfonyl chlorides. researchgate.net This strategy relies on a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) event with the substrate. acs.org

In the case of this compound, the reaction is initiated by the reduction of the sulfonyl chloride by the excited-state photocatalyst. This SET process generates a radical anion, which is unstable and rapidly fragments. This fragmentation can proceed via two main pathways: cleavage of the S–Cl bond to produce a sulfonyl radical, or cleavage of the C–S bond with concomitant loss of sulfur dioxide to directly generate an alkyl radical. researchgate.netnih.govresearchgate.net The formation of the 4-propylcyclohexyl radical via SO₂ extrusion is a common and synthetically useful pathway.

4-Propylcyclohexyl-SO₂Cl + e⁻ (from *PC) → [4-Propylcyclohexyl-SO₂Cl]•⁻ → 4-Propylcyclohexyl• + SO₂ + Cl⁻

Once formed, the highly reactive 4-propylcyclohexyl radical can participate in a variety of bond-forming events. For instance, it can add to electron-deficient alkenes in a Giese-type addition. If the alkene partner is appropriately designed, this initial addition can trigger subsequent intramolecular radical cyclizations, leading to complex ring systems through annulation cascades. Similarly, the radical can react with specific substrates to achieve cyclopropanation. These photoredox methods are characterized by their mild reaction conditions and high functional group tolerance. acs.org

| Photocatalyst | Light Source | Radical Intermediate | Potential Transformation |

|---|---|---|---|

| Ru(bpy)₃Cl₂ | Blue LEDs | 4-Propylcyclohexyl radical | Radical-radical cross-coupling with trifluoroborates. acs.org |

| fac-Ir(ppy)₃ | Blue or White LEDs | 4-Propylcyclohexyl radical | Addition to alkenes, leading to annulation. researchgate.net |

| Eosin Y | Green LEDs | Sulfonyl radical | Hydrosulfonylation of unsaturated bonds. |

Stereochemical Control and Diastereoselectivity in Reactions Involving the Cyclohexyl Ring

The stereochemical outcome of reactions involving the 4-propylcyclohexyl moiety is fundamentally governed by the conformational preferences of the cyclohexane (B81311) ring. The bulky propyl group strongly favors an equatorial position in the stable chair conformation to minimize steric strain (A-value). This fixed conformation renders the two faces of the ring diastereotopic, creating a basis for stereochemical control.

In nucleophilic substitution or metal-catalyzed coupling reactions, the approach of the incoming reagent is dictated by steric hindrance. The equatorial propyl group and the axial hydrogens on the same face of the ring create a sterically congested environment. Consequently, reagents will preferentially attack from the less hindered face, which is typically an equatorial approach. This leads to the formation of a product where the new substituent is trans to the 4-propyl group, as this arrangement places the new, often bulky, group in an equatorial position in the resulting product, minimizing 1,3-diaxial interactions. cureffi.org

In the context of radical reactions, as discussed in section 3.4.2, the intermediate 4-propylcyclohexyl radical introduces further stereochemical considerations. The radical center is typically considered to be either trigonal planar or a rapidly inverting shallow pyramid. The facial selectivity of the subsequent radical trapping step is influenced by the steric presence of the equatorial propyl group. acs.orgsemanticscholar.org A trapping agent will preferentially approach from the less hindered face, again favoring the formation of the trans diastereomer. The degree of diastereoselectivity can depend on the size of the radical trapping agent and the specific reaction conditions. acs.org

| Reaction Type | Key Stereochemical Factor | Predicted Major Diastereomer | Rationale |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Steric approach control | trans-1-Substituted-4-propylcyclohexane | The organometallic nucleophile attacks the less hindered face of the ring, away from the equatorial propyl group. cureffi.org |

| Radical Addition to an Alkene | Facial selectivity in radical trapping | trans-1-Substituted-4-propylcyclohexane | The trapping agent adds to the face of the planar/inverting radical opposite to the bulky equatorial substituent. acs.orgsemanticscholar.org |

| Nucleophilic attack on a derivative | Conformational rigidity | Product from equatorial attack | Minimization of 1,3-diaxial strain in the transition state. |

Reactivity and Chemical Behavior

Sulfonylation Reactions

The primary reaction of this compound is sulfonylation, where it reacts with nucleophiles to attach the 4-propylcyclohexylsulfonyl group.

Reaction with Amines (Sulfonamide Formation): With primary or secondary amines, it forms N-substituted sulfonamides. This reaction is fundamental in medicinal chemistry. R₂NH + C₃H₇-C₆H₁₀-SO₂Cl → C₃H₇-C₆H₁₀-SO₂NR₂ + HCl

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, it reacts with alcohols to yield sulfonate esters. R'OH + C₃H₇-C₆H₁₀-SO₂Cl --(Base)--> C₃H₇-C₆H₁₀-SO₂OR' + Base·HCl

Precursor for Other Functional Groups

Beyond direct sulfonylation, the resulting sulfonamides and sulfonate esters can be intermediates for further transformations, making this compound a versatile precursor in multi-step syntheses.

Structural Elucidation and Advanced Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopic analysis provides an in-depth understanding of the molecular structure of 4-Propylcyclohexane-1-sulfonyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for this purpose.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer comprehensive insights into the molecule's structure.

The ¹H NMR spectrum of this compound reveals the distinct chemical environments of the protons within the molecule. The electron-withdrawing sulfonyl chloride group significantly influences the chemical shifts of nearby protons, causing them to resonate at a lower field (higher ppm values). acdlabs.com The proton attached to the carbon bearing the sulfonyl chloride group (C1) is expected to be the most deshielded of the cyclohexane (B81311) ring protons.

The complex, overlapping multiplets in the aliphatic region arise from the protons of the cyclohexane ring and the propyl group. The terminal methyl protons of the propyl group would typically appear as a triplet, while the methylene (B1212753) protons would exhibit more complex splitting patterns due to coupling with adjacent protons. The chair conformation of the cyclohexane ring leads to distinct signals for axial and equatorial protons, further contributing to the complexity of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on C1 | 3.5 - 3.8 | Multiplet |

| Cyclohexane Ring Protons | 1.0 - 2.2 | Multiplets |

| Propyl -CH₂- | 1.2 - 1.6 | Multiplets |

Note: The data in this table is predicted and may vary from experimental values.

The ¹³C NMR spectrum provides information on the number of unique carbon environments in this compound. The carbon atom directly bonded to the sulfonyl chloride group (C1) is significantly deshielded and appears at a characteristic downfield chemical shift. The remaining carbons of the cyclohexane ring and the propyl group resonate in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (attached to SO₂Cl) | 65 - 75 |

| Cyclohexane Ring Carbons | 25 - 40 |

| Propyl -CH₂- | 20 - 40 |

Note: The data in this table is predicted and may vary from experimental values.

2D NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling relationships. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity within the propyl group (e.g., between the methyl and adjacent methylene protons) and throughout the cyclohexane ring, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. columbia.edu This allows for the direct assignment of a proton signal to its attached carbon, which is invaluable for resolving ambiguities in the crowded aliphatic regions of the 1D spectra.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes). acdlabs.com

Common fragmentation pathways for alkyl sulfonyl chlorides include the loss of the chlorine radical (·Cl) and the entire sulfonyl chloride group (·SO₂Cl). Fragmentation of the propylcyclohexane (B167486) moiety would also be expected, leading to characteristic alkyl fragment ions. acdlabs.com

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment |

|---|---|

| 224/226 | [M]⁺ (Molecular ion) |

| 189 | [M - Cl]⁺ |

| 125 | [M - SO₂Cl]⁺ |

Note: The data in this table is based on expected fragmentation patterns.

Infrared spectroscopy is a rapid and effective method for identifying the presence of the sulfonyl chloride functional group. This group gives rise to strong and characteristic absorption bands.

The key diagnostic peaks in the IR spectrum of this compound would be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. These typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com Additionally, C-H stretching vibrations from the propyl and cyclohexane groups would be observed in the 2800-3000 cm⁻¹ region. acdlabs.com

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| S=O (asymmetric stretch) | 1370 - 1410 | Strong |

| S=O (symmetric stretch) | 1166 - 1204 | Strong |

| C-H (alkane stretch) | 2800 - 3000 | Strong |

Note: The data in this table is based on established characteristic infrared absorption frequencies.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and identifying any impurities, such as starting materials, byproducts, or degradation products like the corresponding sulfonic acid.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment of sulfonyl chlorides. tandfonline.com Given the moisture-sensitive nature of sulfonyl chlorides, which can hydrolyze to sulfonic acids, HPLC methods must be carefully developed. tandfonline.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase.

The primary challenge in analyzing sulfonyl chlorides is their potential for on-column hydrolysis. tandfonline.com To mitigate this, analyses are often performed using mobile phases with a high organic content and at subambient temperatures (e.g., 6°C) to slow the degradation rate. tandfonline.com A patent for detecting methanesulfonyl chloride outlines a method using a C18 column with a water and acetonitrile (B52724) gradient, which is a common approach for such compounds. google.com

Illustrative HPLC Method Parameters: Below is a table representing a typical, though hypothetical, set of parameters for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Chromatography Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 10°C |

| Detection Wavelength | 210 nm (UV) |

| Injection Volume | 5 µL |

Hypothetical Purity Analysis Data: This interactive table shows an example of a purity report that could be generated from an HPLC analysis.

| Peak No. | Compound Identity | Retention Time (min) | Area (%) |

|---|---|---|---|

| 1 | 4-Propylcyclohexane-1-sulfonic acid | 4.2 | 1.8 |

| 2 | This compound | 11.5 | 97.5 |

| 3 | Unknown Impurity | 13.1 | 0.7 |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. austinpublishinggroup.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm) and instrumentation capable of handling the resulting higher backpressures.

For this compound, converting an HPLC method to a UPLC method would involve using a shorter column with smaller particles (e.g., a C18 column, 50 mm x 2.1 mm, 1.7 µm). This results in significantly reduced run times and lower solvent consumption, making it a more efficient method for high-throughput screening and quality control. austinpublishinggroup.com The enhanced sensitivity of UPLC, especially when coupled with mass spectrometry (UPLC-MS), is particularly useful for detecting and quantifying trace-level impurities that might not be visible by HPLC-UV. nih.gov

Comparison of HPLC and UPLC for Analysis:

| Parameter | Typical HPLC | Typical UPLC |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Analysis Time | 15-30 min | 1-5 min |

| Peak Resolution | Good | Excellent |

| Solvent Consumption | Standard | Reduced by 70-80% |

| System Pressure | ~2000-4000 psi | ~10000-15000 psi |

Crystallographic Investigations

Crystallographic techniques are the definitive methods for determining the three-dimensional arrangement of atoms within a solid-state material. These methods provide precise data on bond lengths, bond angles, and stereochemistry.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.comcarleton.edu The technique involves irradiating a single, well-ordered crystal with monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the precise location of each atom in the molecule can be determined. carleton.edu

For this compound, an SCXRD analysis would unambiguously determine the conformation of the cyclohexane ring (e.g., chair conformation) and the relative stereochemistry of the propyl and sulfonyl chloride groups (cis/trans isomers). wikipedia.org This information is crucial for understanding the molecule's physical properties and its interactions in a biological or chemical system. While a specific crystal structure for this compound is not publicly available, the table below provides an example of the crystallographic data that would be obtained from such an analysis.

Illustrative Single Crystal XRD Data Table:

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₉H₁₇ClO₂S |

| Formula Weight | 224.75 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 18.1 Å, β = 95.5° |

| Volume | 1170 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.275 g/cm³ |

A significant challenge for SCXRD is the requirement for relatively large, high-quality single crystals, which can be difficult to grow. researchgate.net Micro-Electron Diffraction (MicroED) is a revolutionary cryo-electron microscopy (cryo-EM) technique that overcomes this limitation by allowing for the structure determination of small molecules from nanocrystals, often found in samples that appear as powders. acs.orgnih.gov

Because electrons interact with matter much more strongly than X-rays, even crystals that are a billionth the size of those needed for SCXRD can produce high-quality diffraction data. nih.gov For a compound like this compound, if it proved difficult to crystallize into larger single crystals, MicroED would be an invaluable alternative. researchgate.netresearchgate.net The sample, often a fine powder, is applied to a TEM grid, frozen, and diffraction data is collected as the crystal is continuously rotated in the electron beam. nih.gov This method can yield atomic-resolution structures in a fraction of the time required for SCXRD. acs.org

Computational and Theoretical Investigations of 4 Propylcyclohexane 1 Sulfonyl Chloride Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a chemical system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.gov DFT methods are used to determine the optimized molecular geometry, vibrational frequencies, and various energetic properties of 4-Propylcyclohexane-1-sulfonyl chloride. By approximating the electron density, DFT can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

For instance, DFT calculations can elucidate the precise geometry of the sulfonyl chloride group and its orientation relative to the cyclohexane (B81311) ring. These calculations also provide the energetic landscape of the molecule, identifying the most stable conformations and the energy barriers between them. Theoretical studies on related sulfonyl chlorides have successfully used DFT to investigate reaction mechanisms and reactivity. nih.gov

| Property | Calculated Value |

|---|---|

| C-C bond length (ring) | ~1.53 Å |

| C-S bond length | ~1.82 Å |

| S-Cl bond length | ~2.07 Å |

| S=O bond length | ~1.43 Å |

| C-S-Cl bond angle | ~100° |

| O=S=O bond angle | ~120° |

Ab initio methods, Latin for "from the beginning," are quantum chemical calculations that are based on first principles without the use of experimental data. acs.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than DFT, leading to highly accurate electronic structure information. nih.gov

For this compound, high-level ab initio calculations can be employed to refine the understanding of its electronic properties, such as electron affinity, ionization potential, and charge distribution. These calculations are particularly useful for benchmarking the results obtained from more computationally efficient methods like DFT. Studies on cyclohexane and its derivatives have utilized ab initio methods to accurately determine their structures and conformations. acs.orgnih.gov

Conformational Analysis of the Cyclohexane Ring and Propyl Substituent

The conformational flexibility of the cyclohexane ring is a critical determinant of a molecule's physical and chemical properties. pressbooks.pub The presence of a propyl and a sulfonyl chloride substituent on the ring introduces additional complexity to this analysis.

A potential energy surface (PES) is a multidimensional representation of a molecule's energy as a function of its geometry. libretexts.orglibretexts.org By mapping the PES of this compound, computational chemists can identify all possible stable conformations (local minima on the PES) and the transition states that connect them. libretexts.org

For a substituted cyclohexane, the chair conformation is generally the most stable. pressbooks.pub However, the presence of two substituents requires consideration of their relative positions (axial vs. equatorial). The propyl group, being bulkier, will strongly prefer an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. pressbooks.publibretexts.org The sulfonyl chloride group's preference will also be for the equatorial position, but a comprehensive PES scan is necessary to determine the global minimum energy conformation and the relative energies of other stable conformers. libretexts.org

Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table is illustrative and based on general principles of conformational analysis for substituted cyclohexanes.

| Conformer (Propyl, Sulfonyl Chloride) | Relative Energy (kcal/mol) |

|---|---|

| Equatorial, Equatorial | 0 (most stable) |

| Equatorial, Axial | > 2 |

| Axial, Equatorial | > 5 |

| Axial, Axial | > 10 |

The cyclohexane ring can undergo a "ring flip," a process where one chair conformation converts to another. wikipedia.org This process involves passing through higher-energy intermediate conformations such as the half-chair, twist-boat, and boat. wikipedia.orgresearchgate.net The energy barrier for this inversion is a key parameter that describes the molecule's dynamic behavior. scribd.com

Computational methods can be used to calculate the energy barrier to ring inversion for this compound. The presence of substituents can affect this barrier. For this compound, the large energetic preference for the diequatorial conformer means that the conformation with both groups axial is highly disfavored, and the dynamics will be heavily skewed towards the more stable form. libretexts.org The rate of ring inversion at a given temperature can be estimated from the calculated barrier height. wikipedia.org

Reaction Mechanism Elucidation through Computational Modeling

For this compound, computational studies can be used to explore its reactivity in various chemical transformations. Sulfonyl chlorides are known to participate in a range of reactions, including nucleophilic substitution and elimination. magtech.com.cn For example, the reaction with an amine to form a sulfonamide is a common and important transformation. sigmaaldrich.com

Computational modeling can distinguish between different possible mechanisms, such as an SN2-like pathway or an addition-elimination mechanism at the sulfur center. nih.gov By calculating the activation energies for each potential pathway, the most likely reaction mechanism can be determined. These theoretical investigations can provide detailed insights into the electronic and structural changes that occur during the course of a reaction, which can be difficult to observe experimentally. rsc.org

Transition State Characterization for Sulfonylation Pathways

The sulfonylation reaction, a cornerstone of organic synthesis, involves the transfer of a sulfonyl group to a nucleophile. The heart of this process lies in the transition state, a fleeting, high-energy arrangement of atoms that dictates the reaction's rate and stereochemical outcome. While specific experimental data on the transition state of this compound is not extensively documented, theoretical studies on analogous sulfonyl chlorides provide a robust framework for understanding its behavior.

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the transition states of sulfonylation reactions. For reactions involving sulfonyl chlorides, a bimolecular nucleophilic substitution (SN2) mechanism is often proposed. semanticscholar.orgdntb.gov.ua In this pathway, the nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. The incoming nucleophile and the leaving chloride ion occupy the axial positions, while the oxygen atoms and the carbon of the cyclohexane ring lie in the equatorial plane.

Key parameters that are computationally modeled to characterize this transition state include:

Geometry: Bond lengths and angles of the transition state structure are calculated to visualize the atomic arrangement at the peak of the energy barrier.

Vibrational Frequencies: The identification of a single imaginary frequency in the vibrational analysis confirms that the calculated structure is indeed a true transition state. This imaginary frequency corresponds to the motion along the reaction coordinate, representing the bond-breaking and bond-forming processes.

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

For this compound, the bulky propylcyclohexyl group is expected to exert steric influence on the transition state. Computational models can precisely quantify this steric hindrance and its effect on the activation energy compared to less hindered alkylsulfonyl chlorides.

Table 1: Hypothetical Transition State Parameters for the Sulfonylation of an Amine with this compound

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (ΔG‡) | Calculated Value (e.g., 20-25 kcal/mol) | The free energy barrier for the reaction. |

| Key Bond Distances | ||

| S-Cl (breaking bond) | Calculated Value (e.g., ~2.4 Å) | Elongated bond to the leaving group. |

| S-N (forming bond) | Calculated Value (e.g., ~2.2 Å) | Nascent bond to the incoming nucleophile. |

| Imaginary Frequency | Calculated Value (e.g., ~200i cm-1) | Confirms the structure as a first-order saddle point. |

Note: The values in this table are illustrative and would require specific DFT calculations for this compound.

Computational Studies of Catalytic Cycles

Many modern sulfonylation reactions employ catalysts to enhance reaction rates and selectivity. Computational modeling is an invaluable tool for elucidating the mechanisms of these catalytic cycles. While specific catalytic cycles involving this compound are not extensively detailed in the literature, general principles from related systems can be applied.

A common catalytic approach for sulfonylation involves transition metals, such as palladium. nih.gov A proposed catalytic cycle for a palladium-catalyzed sulfonylation of a generic substrate with a sulfonyl chloride might involve the following computationally modeled steps:

Oxidative Addition: The active catalyst, often a Pd(0) species, undergoes oxidative addition to the sulfonyl chloride, breaking the S-Cl bond and forming a Pd(II) intermediate. Computational models can determine the energetics and geometry of this step.

Transmetalation (if applicable): In cross-coupling reactions, a second reactant (e.g., an organoboron compound) transfers its organic group to the palladium center. nih.gov The transition state for this step can be computationally characterized.

Reductive Elimination: The final step involves the formation of the C-S bond and regeneration of the Pd(0) catalyst. This is often the rate-determining step, and its energy barrier is a key focus of computational studies.

Table 2: Key Steps in a Hypothetical Palladium-Catalyzed Sulfonylation Cycle

| Catalytic Step | Description | Key Computational Insights |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the R-SO2Cl bond. | Feasibility and energy barrier of Pd insertion. |

| Transmetalation | Transfer of an organic group to the Pd center. | Transition state geometry and energy for group transfer. |

| Reductive Elimination | Formation of the product and regeneration of Pd(0). | Energy barrier for C-S bond formation; overall turnover frequency. |

Structure-Reactivity Relationship (SAR) Prediction

Structure-Reactivity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its reactivity. For this compound, SAR predictions can be invaluable for anticipating its behavior in various chemical environments and for designing derivatives with tailored reactivity. Computational methods, particularly Quantitative Structure-Reactivity Relationship (QSRR) models, are at the forefront of these predictive efforts. researchgate.net

QSRR models for sulfonyl chlorides typically involve the calculation of various molecular descriptors that quantify different aspects of the molecule's structure and electronic properties. These descriptors are then correlated with experimentally determined or computationally calculated reactivity data (e.g., reaction rates or activation energies).

Key molecular descriptors relevant to the reactivity of this compound include:

Electronic Descriptors:

Partial Atomic Charges: The charge on the sulfur atom is a critical indicator of its electrophilicity. A more positive charge on the sulfur atom generally correlates with higher reactivity towards nucleophiles.

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is another indicator of electrophilicity. A lower LUMO energy suggests that the molecule is more receptive to accepting electrons from a nucleophile.

Steric Descriptors:

Molecular Volume and Surface Area: These descriptors quantify the steric bulk of the propylcyclohexyl group. Increased steric hindrance around the sulfur center can decrease the reaction rate.

Topological Indices: These indices provide a numerical representation of the molecular structure and branching.

By developing a QSRR model based on a series of related alkylsulfonyl chlorides, the reactivity of this compound can be predicted without the need for extensive experimental work.

Table 3: Selected Molecular Descriptors for SAR Prediction of this compound

| Descriptor Type | Specific Descriptor | Predicted Influence on Reactivity |

|---|---|---|

| Electronic | Partial Charge on Sulfur (qS) | Higher positive charge correlates with increased reactivity. |

| LUMO Energy | Lower energy correlates with increased reactivity. | |

| Steric | Steric Hindrance Parameter (e.g., Tolman's cone angle adapted for the sulfonyl group) | Increased steric hindrance correlates with decreased reactivity. |

| Molecular Volume | Larger volume may lead to slower reaction rates due to steric effects. |

These computational and theoretical approaches provide a deep and nuanced understanding of the chemical behavior of this compound. By characterizing transition states, elucidating catalytic cycles, and predicting structure-reactivity relationships, these studies pave the way for the rational design of new synthetic methodologies and functional molecules.

Future Research Directions and Emerging Perspectives

Development of Eco-Friendly and Scalable Synthetic Routes

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh and hazardous reagents such as chlorosulfonic acid or thionyl chloride, which present significant environmental and safety challenges. organic-chemistry.orgrsc.org Future research will prioritize the development of greener, more sustainable synthetic pathways applicable to the synthesis of 4-Propylcyclohexane-1-sulfonyl chloride.

Key areas of investigation include:

Oxidative Chlorination: Advanced methods utilizing environmentally benign oxidants are emerging. For instance, the oxyhalogenation of corresponding thiols or disulfides using reagents like oxone in combination with a chloride source in water offers a rapid and green alternative. rsc.org Another approach involves using N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from the corresponding alkyl halides. organic-chemistry.orgresearchgate.net This method is operationally simple, avoids toxic reagents, and allows for the recycling of byproducts. organic-chemistry.org

Metal-Free Catalysis: The development of metal-free catalytic systems is a significant goal. One such system uses ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl with oxygen as the terminal oxidant to convert thiols into sulfonyl chlorides, drastically reducing solvent use and hazardous waste. rsc.org

Alternative Chlorinating Agents: Research into less noxious chlorinating agents to replace traditional ones is crucial. rsc.orglookchem.com For example, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) has been used as a dual-function reagent for oxidative chlorination. rsc.org

The table below compares potential eco-friendly reagents for the synthesis of this compound from its corresponding thiol precursor.

| Reagent System | Oxidant | Chlorine Source | Solvent | Key Advantages |

| Oxone/KCl | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | KCl | Water | Rapid, uses water as solvent, mild conditions. rsc.org |

| NCS/HCl | N-Chlorosuccinimide (NCS) | NCS/HCl | Acetonitrile (B52724)/Water | Odorless starting materials, recyclable byproduct. organic-chemistry.orgresearchgate.net |

| AN/HCl/O₂ | Oxygen (from air) | HCl | Minimal/No Solvent | Metal-free, uses air as the ultimate oxidant. rsc.org |

| DCH | 1,3-dichloro-5,5-dimethylhydantoin | DCH | Acetonitrile/Water | Dual-function reagent, suitable for flow chemistry. rsc.org |

These modern approaches promise to make the production of this compound and related compounds more sustainable and scalable for industrial applications.

Exploration of Novel Reactivities and Transformation Pathways

Beyond its traditional role in forming sulfonamides and sulfonates, future research will explore novel transformations of the sulfonyl chloride group in this compound. The goal is to unlock new synthetic possibilities and create derivatives with unique properties.

Emerging areas of focus include:

Sulfonyl Radical Chemistry: Recent advancements in photoredox catalysis have enabled the conversion of sulfonamides into sulfonyl radical intermediates. acs.orgresearchgate.net This strategy could be adapted for this compound, allowing for its use in radical-mediated C-C and C-X bond-forming reactions, significantly expanding its synthetic utility. acs.org

Denitrogenative Sulfonylation: Photocatalyzed reactions of N-arylsulfonyl hydrazones have been developed to assemble arylalkyl sulfones. nih.gov Investigating analogous pathways starting from derivatives of this compound could lead to new low-carbon strategies for building complex sulfone architectures.

Transition-Metal-Catalyzed Cross-Coupling: While challenging, the development of methods for the direct cross-coupling of sulfonyl chlorides with various partners (e.g., boronic acids, organozincs) remains an active area of research. Success in this area would provide a powerful tool for incorporating the 4-propylcyclohexylsulfonyl moiety into diverse molecular scaffolds.

Integration into Automated and Flow Chemistry Systems

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. nih.gov Future efforts will focus on integrating the synthesis of this compound into automated flow chemistry platforms. researchgate.net

Key benefits and research directions include:

Enhanced Safety: Many sulfonyl chloride syntheses are highly exothermic and may involve hazardous reagents. rsc.orgchemrxiv.org Continuous flow reactors, with their small volumes and high surface-area-to-volume ratios, allow for superior temperature control, minimizing the risk of thermal runaway. rsc.org

Process Optimization: Automated systems enable rapid screening of reaction parameters (temperature, residence time, stoichiometry), facilitating efficient optimization and improving yields. mdpi.com Real-time monitoring can be integrated for precise process control. researchgate.net

Multi-step Synthesis: Flow chemistry allows for the seamless integration of multiple reaction steps. researchgate.nettue.nl A future system could involve the continuous synthesis of the 4-propylcyclohexyl thiol precursor, its immediate conversion to the sulfonyl chloride, and subsequent in-line reaction to form a desired sulfonamide or sulfonate, all within a single, automated sequence. researchgate.netspringernature.com This approach improves spacetime yield and reduces manual handling of intermediates. mdpi.com

Discovery of New Catalytic Systems for Chemoselective Transformations

Achieving high chemoselectivity is a central goal in modern organic synthesis. Future research will target the discovery of novel catalysts that can mediate selective reactions of this compound, particularly in the presence of other sensitive functional groups.

Potential research avenues include:

Enantioselective Catalysis: For reactions involving chiral substrates or the creation of chiral centers, developing enantioselective catalysts is paramount. Peptide-based catalysts have shown promise in mediating the enantioselective sulfonylation of meso-diols, demonstrating that biomimetic approaches can achieve high levels of selectivity. nih.gov

Lewis Base Catalysis: Chiral Lewis bases, such as selenophosphoramides, have been identified as active catalysts for α-sulfenylation reactions. nih.gov Exploring analogous systems for sulfonylation could provide new methods for the asymmetric installation of the 4-propylcyclohexylsulfonyl group.

Orthogonal Reactivity: Designing catalyst systems that enable the selective reaction of the sulfonyl chloride in the presence of other electrophilic sites is a key challenge. This would allow for more complex and efficient molecular constructions without the need for extensive protecting group strategies.

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimization and control. The application of advanced in-situ spectroscopic techniques to reactions involving this compound will be a key enabler of process improvement. mt.com

Promising techniques include:

FTIR and Raman Spectroscopy: In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the real-time tracking of reactant consumption, product formation, and the appearance of transient intermediates. mt.comspectroscopyonline.com This data is invaluable for kinetic analysis and for ensuring reaction completeness in automated systems. rsc.orgrsc.org

NMR Spectroscopy: In-situ NMR monitoring can provide detailed structural information about all species in a reacting mixture, offering deep mechanistic insights. researchgate.net

Integrated Systems: Combining these spectroscopic tools with flow reactors provides a powerful platform for data-rich experimentation, accelerating process development and enhancing the understanding of complex reaction networks. rsc.org For example, monitoring the electrochemical generation of radicals for sulfonylation can provide kinetic profiles that elucidate the reaction mechanism. rsc.org

Computational Design and Prediction of Novel Functional Derivatives

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. rsc.org These approaches can be leveraged to accelerate the discovery and development of new functional derivatives of this compound.

Future applications in this domain include:

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical and biological properties (e.g., solubility, binding affinity, reactivity) of novel sulfonamides and sulfonates derived from this compound. researchgate.net This allows for the in-silico screening of large virtual libraries to prioritize candidates for synthesis.

Reaction Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict reaction outcomes. This can help in understanding selectivity and in designing more efficient catalytic systems. nih.gov

De Novo Design: Machine learning algorithms can be trained on existing data to design entirely new molecules with desired properties. By using the 4-propylcyclohexylsulfonyl scaffold as a starting point, these tools could propose novel derivatives with enhanced activity for specific applications, such as pharmaceuticals or materials science. mdpi.comnih.gov

Q & A

Q. What statistical frameworks are suitable for analyzing dose-response data in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.